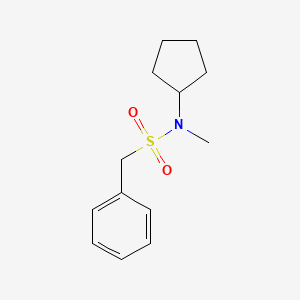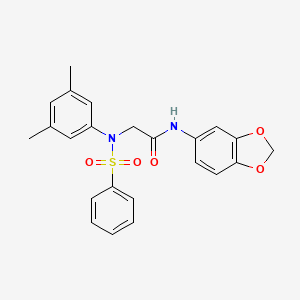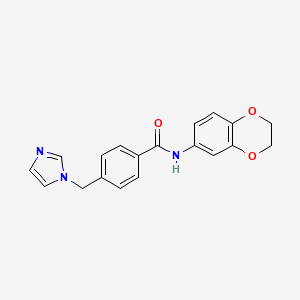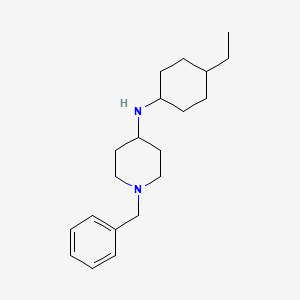
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide, also known as CPPAMS, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CPPAMS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and pain. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation is a common underlying factor in many diseases, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has also been investigated for its potential analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. Inflammation is a complex process that involves the activation of various signaling pathways, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. In animal models of neuropathic pain, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Inflammation is associated with the production of reactive oxygen species, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In animal models of neuropathic pain, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce pain by decreasing the activity of nociceptive neurons in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has several advantages for lab experiments, including its high potency and selectivity. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high doses. Careful dose optimization and selection of appropriate animal models are necessary to ensure the safety and efficacy of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in lab experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide and to identify potential biomarkers for its therapeutic activity.
Métodos De Síntesis
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide can be synthesized using a variety of methods, including the reaction of N-methylcyclopentylamine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of cyclopentylamine with N-methyl-N-phenylsulfonamide in the presence of a dehydrating agent such as thionyl chloride. Both methods have been reported to yield N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in good to excellent yields.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-14(13-9-5-6-10-13)17(15,16)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBNSVPSRWVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(1H-benzimidazol-2-ylmethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5965447.png)

![{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B5965457.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(1-cyclopropylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5965461.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5965463.png)
![N,N-dibenzyl-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965465.png)


![N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5965484.png)
![4-{[2-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5965498.png)
![3-[(5-oxopyrrolidin-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5965505.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-5,6-dimethyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5965528.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B5965531.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B5965539.png)